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D-Mannitol 1-phosphate lithium salt

Cat. No.: B12849026
M. Wt: 274.1 g/mol
InChI Key: COROIOTUGWIEIH-OXIHULNRSA-L
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Description

Historical Perspectives in D-Mannitol 1-Phosphate Research

Early research, dating back to the mid-1950s, identified the importance of mannitol (B672) metabolism. Studies by Marmur and Hotchkiss in 1955 on pneumococcus were foundational in understanding how mannitol is metabolized. wikipedia.org Subsequent work by Wolfe and Kaplan in 1956 further elucidated the role of D-mannitol 1-phosphate dehydrogenase in Escherichia coli. wikipedia.org These seminal studies paved the way for a deeper exploration of the enzymes and pathways involving D-mannitol 1-phosphate.

Significance of D-Mannitol 1-Phosphate as a Metabolic Intermediate

D-Mannitol 1-phosphate is a key player in the metabolism of fructose (B13574) and mannose. wikipedia.orgsigmaaldrich.comwikipedia.org It is a central compound in the phosphoenolpyruvate-dependent phosphotransferase system (PTS), a major pathway for carbohydrate uptake in bacteria. sigmaaldrich.com In this system, extracellular mannitol is transported into the cell and simultaneously phosphorylated to form mannitol-1-phosphate. researchgate.netnih.gov

This intermediate can then be converted to fructose-6-phosphate (B1210287) by the enzyme mannitol-1-phosphate dehydrogenase (M1PDH), linking it to the glycolytic pathway. wikipedia.orgresearchgate.netnih.gov Alternatively, it can be dephosphorylated by mannitol-1-phosphate phosphatase to generate intracellular mannitol, which plays a role in osmoprotection and tolerance to environmental stress in some microorganisms. researchgate.netnih.gov

The interconversion between fructose-6-phosphate and mannitol-1-phosphate is a critical regulatory point in mannitol metabolism. nih.govasm.org In some bacteria, such as Staphylococcus aureus, this pathway is crucial for managing osmotic pressure and cellular redox balance. researchgate.netnih.gov The enzyme M1PDH, which catalyzes the conversion of mannitol-1-phosphate to fructose-6-phosphate, has been identified as a potential target for new antimicrobial drugs due to its importance in bacterial viability and virulence. researchgate.netnih.govasm.org

In higher plants and fungi, D-mannitol 1-phosphate is also a key intermediate in the biosynthesis of mannitol, a major photosynthetic product. nih.govresearchgate.net In these organisms, the pathway often involves the reduction of mannose 6-phosphate or fructose 6-phosphate to mannitol 1-phosphate, which is then dephosphorylated to mannitol. nih.govfrontiersin.org

Detailed Research Findings

Research has extensively characterized the enzymes involved in D-mannitol 1-phosphate metabolism.

Enzymes Acting on D-Mannitol 1-Phosphate:

EnzymeEC NumberReactionOrganism Examples
Mannitol-1-phosphate 5-dehydrogenase 1.1.1.17D-mannitol 1-phosphate + NAD+ <=> D-fructose 6-phosphate + NADH + H+Escherichia coli, Staphylococcus aureus, Thermoanaerobacter kivui
Mannitol-1-phosphatase 3.1.3.22D-mannitol 1-phosphate + H2O <=> D-mannitol + phosphate (B84403)Celery, Piricularia oryzae

The enzyme mannitol-1-phosphate dehydrogenase (MtlD) has been a particular focus of study. In the thermophilic acetogenic bacterium Thermoanaerobacter kivui, a thermostable MtlD was identified as essential for mannitol metabolism. nih.gov In Acinetobacter baylyi, a novel bifunctional enzyme was discovered that possesses both mannitol-1-phosphate dehydrogenase and phosphatase activities, enabling it to catalyze the complete conversion of fructose-6-phosphate to mannitol. nih.gov

Physicochemical Properties of D-Mannitol 1-Phosphate:

PropertyValue
Molecular Formula C6H15O9P
Molecular Weight 262.15 g/mol
Appearance White powder
Storage Temperature -20°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Li2O9P B12849026 D-Mannitol 1-phosphate lithium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13Li2O9P

Molecular Weight

274.1 g/mol

IUPAC Name

dilithium;[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] phosphate

InChI

InChI=1S/C6H15O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4-,5-,6-;;/m1../s1

InChI Key

COROIOTUGWIEIH-OXIHULNRSA-L

Isomeric SMILES

[Li+].[Li+].C([C@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O

Canonical SMILES

[Li+].[Li+].C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O

Origin of Product

United States

Biosynthetic Pathways of D Mannitol 1 Phosphate

Biosynthesis of D-Mannitol 1-Phosphate from Fructose-6-Phosphate (B1210287)

One of the principal pathways for D-Mannitol 1-phosphate synthesis involves the reduction of D-fructose 6-phosphate. This pathway is particularly prominent in many bacteria and fungi. The key enzyme catalyzing this reaction is Mannitol-1-phosphate dehydrogenase (M1PDH).

NADH-Dependent Reduction Mechanisms in D-Mannitol 1-Phosphate Biosynthesis

In numerous bacteria, such as Escherichia coli and Staphylococcus aureus, the conversion of fructose-6-phosphate to mannitol-1-phosphate is predominantly an NADH-dependent process. asm.orgwikipedia.orgnih.gov The enzyme Mannitol-1-phosphate dehydrogenase (M1PDH), also known as fructose (B13574) 6-phosphate reductase, utilizes NADH as a cofactor to reduce the keto group of fructose-6-phosphate to a hydroxyl group, forming D-mannitol 1-phosphate. wikipedia.orgnih.gov The reaction can be summarized as follows:

D-fructose 6-phosphate + NADH + H⁺ ⇌ D-mannitol 1-phosphate + NAD⁺

The affinity of M1PDH for its substrates can vary with pH. For instance, in E. coli, the enzyme exhibits a much higher affinity for NADH than for NAD⁺. nih.gov The optimal pH for the reduction of fructose-6-phosphate is around 7.0, whereas the reverse reaction, the oxidation of mannitol-1-phosphate, has a pH optimum of 9.5. nih.gov This pathway is integral to the mannitol (B672) cycle in some fungi, which plays a role in regenerating NADPH. nih.gov In some bacteria like Acinetobacter baylyi, the MtlD enzyme is a bifunctional protein that not only catalyzes the reduction of fructose-6-phosphate but also possesses a phosphatase domain that dephosphorylates mannitol-1-phosphate to mannitol. nih.gov

NADPH-Dependent Reduction Mechanisms in D-Mannitol 1-Phosphate Biosynthesis

While the reduction of fructose-6-phosphate to D-mannitol 1-phosphate is primarily associated with NADH, the broader context of mannitol biosynthesis, particularly in plants, heavily involves NADPH. However, the direct NADPH-dependent reduction of fructose-6-phosphate to mannitol-1-phosphate is not the commonly observed pathway. Instead, NADPH is the preferred cofactor for the reduction of a different precursor, mannose-6-phosphate (B13060355), as will be discussed in the subsequent section. The supply of NADPH for these reductive biosynthetic processes is crucial and is maintained by various cellular mechanisms, including the pentose (B10789219) phosphate (B84403) pathway and the action of enzymes like non-reversible glyceraldehyde-3-phosphate dehydrogenase. nih.govfrontiersin.org

D-Mannitol 1-Phosphate Synthesis from Mannose-6-Phosphate

In higher plants and some algae, the primary route for D-mannitol 1-phosphate synthesis begins with mannose-6-phosphate. nih.govoup.comresearchgate.net This pathway is a significant part of photosynthetic carbon allocation in many plant species, including celery (Apium graveolens). The key enzyme in this pathway is NADPH-dependent mannose-6-phosphate reductase (M6PR).

The reaction is as follows:

D-mannose 6-phosphate + NADPH + H⁺ → D-mannitol 1-phosphate + NADP⁺

Studies on celery have shown that M6PR is highly specific for its substrates, mannose-6-phosphate and NADPH. nih.govresearchgate.net The enzyme shows no significant activity with fructose-6-phosphate or NADH, highlighting a distinct biosynthetic strategy compared to the bacterial pathway. nih.govresearchgate.net The apparent Km for mannose-6-phosphate in the celery enzyme is 15.8 mM. nih.govoup.com This pathway is crucial for producing mannitol, which functions as a major translocated photoassimilate, an osmoprotectant, and a scavenger of reactive oxygen species in plants. frontiersin.orgfrontiersin.org

Phosphotransferase System (PTS)-Mediated D-Mannitol Uptake and Subsequent Phosphorylation to D-Mannitol 1-Phosphate

In many bacteria, the uptake of extracellular mannitol is coupled with its phosphorylation to D-mannitol 1-phosphate through the phosphoenolpyruvate-dependent phosphotransferase system (PTS). asm.orgnih.govyoutube.comasm.orgasm.org This system facilitates the transport of various carbohydrates across the bacterial cell membrane.

The phosphoryl group from PEP is transferred to Enzyme I (EI) of the PTS.

Phosphorylated EI then transfers the phosphate to a histidine-containing phosphocarrier protein (HPr).

Phospho-HPr passes the phosphoryl group to a mannitol-specific Enzyme II (EIIMtl).

EIIMtl is a membrane-bound protein complex that is specific for mannitol. It typically consists of three domains (A, B, and C). The phosphoryl group is transferred through domains A and B to the C domain, which is the transmembrane channel that binds and transports mannitol. As mannitol passes through the EIIMtl channel, it is phosphorylated to D-mannitol 1-phosphate. youtube.comnih.gov This process is a form of active transport as it chemically modifies the substrate during its translocation into the cell. youtube.com The resulting D-mannitol 1-phosphate can then be either dephosphorylated to mannitol for use as a compatible solute or oxidized to fructose-6-phosphate to enter glycolysis. asm.org

Comparative Analysis of D-Mannitol 1-Phosphate Biosynthesis Across Diverse Organisms

The biosynthetic pathways for D-mannitol 1-phosphate exhibit significant diversity across different biological kingdoms, reflecting varied metabolic roles and evolutionary adaptations.

In bacteria , D-mannitol 1-phosphate is synthesized intracellularly from fructose-6-phosphate by an NADH-dependent mannitol-1-phosphate dehydrogenase (M1PDH). asm.orgwikipedia.org Additionally, it is formed during the uptake of extracellular mannitol via the PTS. nih.govasm.org The mannitol operon in bacteria, which includes the gene for M1PDH (mtlD), is often tightly regulated. asm.org

Fungi , particularly Fungi Imperfecti and Ascomycetes, also primarily utilize the reduction of fructose-6-phosphate to produce mannitol-1-phosphate as part of the mannitol cycle. nih.govnih.gov This cycle is important for regenerating NADPH. nih.gov However, in Basidiomycetes, mannitol-1-phosphate dehydrogenase appears to be absent, and mannitol is likely formed through the direct reduction of fructose. frontiersin.orgnih.gov Some pathogenic fungi secrete mannitol to counteract the host's oxidative stress response during infection. frontiersin.orgresearchgate.net

In contrast, higher plants and many algae synthesize D-mannitol 1-phosphate from mannose-6-phosphate via an NADPH-dependent mannose-6-phosphate reductase (M6PR). nih.govoup.comresearchgate.netfrontiersin.org This pathway is directly linked to photosynthesis, with mannitol serving as a primary photosynthetic product, a translocatable carbohydrate, and an osmoprotectant. nih.govfrontiersin.org

The choice of precursor (fructose-6-phosphate vs. mannose-6-phosphate) and the specific coenzyme requirement (NADH vs. NADPH) represent the fundamental differences in D-mannitol 1-phosphate biosynthesis between these major groups of organisms. These variations underscore the distinct physiological roles of mannitol metabolism in different life forms, from energy and carbon storage to stress tolerance and pathogenesis.

Interactive Data Tables

Enzyme Characteristics in D-Mannitol 1-Phosphate Biosynthesis

EnzymeOrganism TypeSubstrate(s)CofactorProduct(s)
Mannitol-1-phosphate dehydrogenase (M1PDH)Bacteria, FungiD-fructose 6-phosphateNADHD-mannitol 1-phosphate
Mannose-6-phosphate reductase (M6PR)Higher Plants, AlgaeD-mannose 6-phosphateNADPHD-mannitol 1-phosphate
Enzyme IIMtl (PTS)BacteriaD-mannitol, Phospho-HPr-D-mannitol 1-phosphate

Comparative Overview of D-Mannitol 1-Phosphate Biosynthesis

FeatureBacteriaFungiHigher Plants
Primary Precursor D-fructose 6-phosphateD-fructose 6-phosphateD-mannose 6-phosphate
Key Enzyme Mannitol-1-phosphate dehydrogenase (M1PDH)Mannitol-1-phosphate dehydrogenase (M1PDH)Mannose-6-phosphate reductase (M6PR)
Primary Cofactor NADHNADHNADPH
Uptake System Phosphotransferase System (PTS)Not a primary route for M1P synthesisNot applicable

Catabolic and Interconversion Pathways Involving D Mannitol 1 Phosphate

D-Mannitol 1-Phosphate Oxidation to Fructose-6-Phosphate (B1210287)

The oxidation of D-mannitol 1-phosphate to fructose-6-phosphate is a pivotal step that directly connects mannitol (B672) metabolism to the glycolytic pathway. This reaction is catalyzed by the enzyme D-mannitol-1-phosphate dehydrogenase (EC 1.1.1.17). wikipedia.org This enzyme belongs to the family of oxidoreductases and utilizes NAD+ as a cofactor.

The reversible reaction is as follows: D-mannitol 1-phosphate + NAD+ ⇌ Fructose (B13574) 6-phosphate + NADH + H+ wikipedia.org

This conversion is significant as fructose-6-phosphate is a central intermediate in glycolysis, the primary pathway for energy production in most organisms. nih.gov The enzyme D-mannitol-1-phosphate dehydrogenase facilitates the entry of carbon from mannitol into this central metabolic route. In some bacteria, such as Escherichia coli, this enzyme is crucial for the utilization of mannitol as a carbon source. The activity of D-mannitol-1-phosphate dehydrogenase can be influenced by various factors, including pH and the concentration of substrates and cofactors.

Enzymatic Oxidation of D-Mannitol 1-Phosphate
EnzymeEC NumberSubstratesProductsCofactor
D-Mannitol-1-phosphate dehydrogenase1.1.1.17D-Mannitol 1-phosphateFructose 6-phosphate, NADH, H+NAD+

D-Mannitol 1-Phosphate Dephosphorylation to D-Mannitol

D-mannitol 1-phosphate can also be dephosphorylated to yield D-mannitol. This reaction is catalyzed by the enzyme mannitol-1-phosphatase (EC 3.1.3.22). This enzyme belongs to the family of hydrolases, specifically those that act on phosphoric monoester bonds.

The reaction is as follows: D-mannitol 1-phosphate + H₂O → D-mannitol + Phosphate (B84403)

This dephosphorylation step is essential for the synthesis of mannitol, which can act as a compatible solute, protecting cells from osmotic stress. In some organisms, the synthesis of mannitol from fructose-6-phosphate involves the reduction of fructose-6-phosphate to mannitol-1-phosphate, followed by its dephosphorylation to mannitol. nih.gov Interestingly, some bacteria possess a bifunctional enzyme that has both mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase activities. nih.gov

Dephosphorylation of D-Mannitol 1-Phosphate
EnzymeEC NumberSubstratesProducts
Mannitol-1-phosphatase3.1.3.22D-Mannitol 1-phosphate, H₂OD-Mannitol, Phosphate

Integration of D-Mannitol 1-Phosphate Metabolism with Central Carbon Metabolic Pathways

The metabolism of D-mannitol 1-phosphate is intricately linked with central carbon metabolic pathways, ensuring the efficient utilization of mannitol as a carbon and energy source.

D-Mannitol 1-Phosphate Interplay with Glycolysis

The most direct link between D-mannitol 1-phosphate metabolism and glycolysis is the conversion of D-mannitol 1-phosphate to fructose-6-phosphate. nih.gov Fructose-6-phosphate is a key intermediate in the glycolytic pathway, positioned just a few steps from the initial entry of glucose. Once formed, fructose-6-phosphate can be further metabolized through the subsequent steps of glycolysis to produce pyruvate (B1213749), which then enters the citric acid cycle for further energy generation. This integration allows organisms to utilize mannitol as a fuel source, feeding its carbon skeleton directly into the mainstream energy-producing pathway. The production of fructose-6-phosphate from mannitol-1-phosphate, however, creates a direct competition with glycolysis for this intermediate. nih.gov

D-Mannitol 1-Phosphate Involvement in Fructose and Mannose Metabolism

D-Mannitol 1-phosphate metabolism is also closely intertwined with the metabolism of other hexoses, particularly fructose and mannose.

The catabolism of mannitol often proceeds through its phosphorylation to mannitol 1-phosphate, which is then converted to fructose 6-phosphate. nih.gov This fructose 6-phosphate can then enter the fructose metabolic pathway. In many organisms, fructose is phosphorylated to fructose 6-phosphate by hexokinase, directly entering glycolysis. Alternatively, in the liver, fructose is primarily metabolized via the fructose 1-phosphate pathway. The conversion of mannitol 1-phosphate to fructose 6-phosphate provides a direct entry point into these fructose metabolic routes.

The connection to mannose metabolism is also significant. Mannose is an epimer of glucose and can be converted to mannose-6-phosphate (B13060355) by hexokinase. Mannose-6-phosphate is then isomerized to fructose-6-phosphate by the enzyme phosphomannose isomerase. Since D-mannitol 1-phosphate is converted to fructose-6-phosphate, it shares a common intermediate with mannose metabolism. D-mannose 1-phosphate is an intermediate in fructose and mannose metabolism and is a substrate for phosphomannomutase, an enzyme involved in the synthesis of GDP-mannose. umaryland.edu This interconnectedness allows for the flexible utilization of different sugar sources and the channeling of their metabolites into central metabolic pathways.

Enzymology and Molecular Mechanisms of D Mannitol 1 Phosphate Metabolizing Enzymes

D-Mannitol 1-Phosphate Dehydrogenase (EC 1.1.1.17)

D-Mannitol 1-phosphate dehydrogenase (M1PDH) is a pivotal enzyme that catalyzes the reversible conversion of D-fructose 6-phosphate to D-mannitol 1-phosphate. wikipedia.orgqmul.ac.ukgenome.jp This reaction is a committed step in the mannitol (B672) biosynthesis pathway in many organisms. asm.org The enzyme belongs to the family of oxidoreductases and is also known by other names such as mannitol 1-phosphate dehydrogenase and fructose (B13574) 6-phosphate reductase. wikipedia.orgqmul.ac.uk

Structural Biology and Active Site Characterization of D-Mannitol 1-Phosphate Dehydrogenase

The structural architecture of D-Mannitol 1-phosphate dehydrogenase is crucial to its function. In Escherichia coli, the enzyme is a monomeric NAD-dependent dehydrogenase with a molecular weight of approximately 45,000 to 47,000 Daltons. nih.gov The crystal structure of M1PDH from Staphylococcus aureus has been determined at a high resolution of 1.7 Å, providing detailed insights into its atomic-level organization. asm.org

Structural analysis reveals distinct domains within the enzyme. For instance, M1PDH from the brown alga Ectocarpus siliculosus exhibits a modular architecture, with some isoforms containing an additional N-terminal domain of unknown function. researchgate.net In some bacteria like Acinetobacter baylyi, M1PDH exists as a bifunctional enzyme, possessing both a dehydrogenase domain and a haloacid dehalogenase (HAD)-like phosphatase domain at the N-terminus. nih.gov This bifunctional nature allows it to catalyze both the reduction of fructose-6-phosphate (B1210287) and the subsequent dephosphorylation of mannitol-1-phosphate. nih.gov

The active site of M1PDH contains key residues essential for substrate binding and catalysis. asm.org In Staphylococcus aureus M1PDH, structure-based mutation analyses have successfully identified these critical residues. asm.org

Kinetic and Mechanistic Studies of D-Mannitol 1-Phosphate Dehydrogenase Activity

Kinetic studies of D-Mannitol 1-phosphate dehydrogenase have elucidated the mechanism of the reaction it catalyzes. The reaction follows an ordered Bi-Bi mechanism, where NAD+ is the first substrate to bind and NADH is the last product to be released. nih.gov

The enzyme exhibits different pH optima for the forward and reverse reactions. For the oxidation of mannitol-1-phosphate, the optimal pH is around 9.5, while the reduction of fructose-6-phosphate is most efficient at a pH of 7.0. nih.gov In the red alga Caloglossa continua, the optimal pH for fructose-6-phosphate reduction shifts from 6.0 or lower to 7.2 in the presence of 200 mM NaCl. nih.gov

The affinity of the enzyme for its substrates and cofactors is a key aspect of its function. The affinity for NADH is significantly higher (20-fold) than for NAD+. nih.gov In Caloglossa leprieurii, the Km values have been determined to be 1.4 mM for fructose-6-phosphate, 0.09 mM for mannitol-1-phosphate, 0.020 mM for NADH, and 0.023 mM for NAD+. researchgate.net In the alga Platymonas subcordiformis, the Km value for D-fructose 6-phosphate is 5.5 mM. nih.gov

Cofactor Specificity and Regeneration in D-Mannitol 1-Phosphate Dehydrogenase Reactions

D-Mannitol 1-phosphate dehydrogenase displays a high degree of specificity for its cofactors. The enzyme from Escherichia coli is specific for NAD+ (or NADH). nih.gov Similarly, the enzyme from the red alga Caloglossa continua shows very high specificity for both NADH in the reductive reaction and NAD+ in the oxidative reaction, with no activity observed with NADPH or NADP+. nih.gov This strict cofactor requirement underscores the enzyme's role in specific metabolic pathways.

The mannitol cycle, in which M1PDH participates, can also play a role in cofactor regeneration. In some fungi, the cycle results in the net transhydrogenation from NADH to NADPH, along with the consumption of one ATP molecule. apsnet.org

Allosteric Regulation and Enzyme Modulation of D-Mannitol 1-Phosphate Dehydrogenase

The activity of D-Mannitol 1-phosphate dehydrogenase can be modulated by various factors, including allosteric regulation and the presence of inhibitors. In the red alga Caloglossa continua, the addition of 200 mM NaCl increases the Km for fructose-6-phosphate eight-fold, while the Vmax remains similar, suggesting a mechanism of salt concentration-dependent regulation. nih.gov

Dead-end inhibition studies using mannitol 1-phosphate have shown noncompetitive inhibition with respect to both NAD+ and mannitol as substrates. nih.gov This suggests that the inhibitor can bind to multiple forms of the enzyme (E, EA, and EQ complexes). nih.gov Furthermore, the enzyme from Ectocarpus siliculosus is sensitive to inhibitors of SH-enzymes, indicating the importance of sulfhydryl groups for its activity. researchgate.net

Mannitol-1-Phosphate Phosphatase (EC 3.1.3.22)

Mannitol-1-phosphate phosphatase (M1Pase) is a hydrolase that catalyzes the final step in mannitol biosynthesis: the dephosphorylation of D-mannitol 1-phosphate to produce D-mannitol and inorganic phosphate (B84403). genome.jpwikipedia.org This enzyme is classified under EC number 3.1.3.22. genome.jp

Enzyme Characterization and Substrate Specificity of Mannitol-1-Phosphate Phosphatase

M1Pase has been characterized from various sources, including algae and fungi. researchgate.net In the brown alga Ectocarpus sp., two M1Pase enzymes have been identified, with one being active only in the presence of a reducing agent, indicating redox sensitivity. researchgate.net The enzyme from Ectocarpus sp. also shows a requirement for Mg2+ for its activity. scispace.com

The substrate specificity of M1Pase can vary between species. The enzyme from Ectocarpus sp. and the red alga Caloglossa continua exhibit high specificity for mannitol-1-phosphate. researchgate.netmdpi.com In contrast, M1Pases from Saccharina japonica can act on other phosphorylated sugars. researchgate.net The Km value for mannitol-1-phosphate for the enzyme from Spatoglossum pacificum is 8.3×10⁻⁴ M. researchgate.net

Other Enzymes Associated with D-Mannitol 1-Phosphate Metabolism

The metabolism of D-mannitol 1-phosphate is not isolated but is part of a larger network of interconnected enzymatic reactions. asm.org Several other enzymes play pivotal roles in the synthesis and conversion of this compound.

Mannitol-1-Phosphate Dehydrogenase (M1PDH) (EC 1.1.1.17) is a primary enzyme associated with D-mannitol 1-phosphate. wikipedia.org It is an oxidoreductase that catalyzes the reversible conversion of D-mannitol 1-phosphate to D-fructose 6-phosphate. wikipedia.orgnih.gov The reaction is NAD⁺/NADH dependent:

D-mannitol 1-phosphate + NAD⁺ ⇌ D-fructose 6-phosphate + NADH + H⁺ wikipedia.org

The properties of M1PDH can vary between organisms. In Escherichia coli, the enzyme is a monomer with a molecular weight of approximately 40-47 kDa. nih.govcapes.gov.br In the pathogenic fungus Aspergillus fumigatus, its M1PDH (AfM1PDH) primarily functions to reduce D-fructose 6-phosphate, thereby producing D-mannitol 1-phosphate. nih.gov The kinetic mechanism of AfM1PDH shows that for the reduction of fructose 6-phosphate, NADH must bind to the enzyme before the substrate can. nih.gov

Bacterial Phosphotransferase System (PTS) Enzymes are responsible for the uptake and concomitant phosphorylation of mannitol in many bacteria. nih.gov In Enterococcus faecalis, this system involves Enzyme IIMtl , a membrane-bound protein that transports mannitol into the cell while phosphorylating it to D-mannitol 1-phosphate. nih.gov The phosphoryl group for this reaction is transferred through a cascade that includes Enzyme IIIMtl . nih.gov Once inside the cell, the newly formed D-mannitol 1-phosphate is typically oxidized to fructose-6-phosphate by M1PDH. nih.gov

Mannitol-2-Dehydrogenase (M2DH) is another enzyme in the broader mannitol metabolic cycle. asm.orgnih.gov While it does not directly act on D-mannitol 1-phosphate, it catalyzes the conversion of mannitol to fructose, playing a key role in the reverse reaction pathway. asm.orgnih.gov

As previously mentioned, some bacteria possess a bifunctional Mannitol-1-Phosphate Dehydrogenase/Phosphatase (MtlD) , which combines the activities of M1PDH and M1Pase into a single polypeptide chain, streamlining the synthesis of mannitol from fructose-6-phosphate. nih.govpnas.orgresearchgate.net

Table 2: Key Enzymes in D-Mannitol 1-Phosphate Metabolism
Enzyme NameAbbreviationEC NumberFunctionSource
Mannitol-1-Phosphate DehydrogenaseM1PDH1.1.1.17Reversibly converts D-mannitol 1-phosphate and D-fructose 6-phosphate. wikipedia.orgnih.gov
Mannitol-1-Phosphate PhosphataseM1Pase3.1.3.22Dephosphorylates D-mannitol 1-phosphate to mannitol. wikipedia.org
Bifunctional M1PDH/M1PaseMtlD1.1.1.17 / 3.1.3.22Combines dehydrogenase and phosphatase activities in one protein. nih.govresearchgate.net
Enzyme IIMtl (PTS)--Transports and phosphorylates extracellular mannitol to intracellular D-mannitol 1-phosphate. nih.gov
Enzyme IIIMtl (PTS)--Transfers phosphoryl group to Enzyme IIMtl in the PTS cascade. nih.gov

Physiological and Cellular Functions of D Mannitol 1 Phosphate and Its Metabolism

Role of D-Mannitol 1-Phosphate in Osmotic Stress Response and Cellular Osmoregulation

D-mannitol 1-phosphate is a central molecule in the biosynthesis of mannitol (B672), a well-known compatible solute. Compatible solutes are small organic molecules that accumulate in high concentrations within cells to balance osmotic pressure without interfering with normal cellular functions. nih.govnih.gov When organisms encounter high-salinity or drought conditions, the resulting osmotic stress can lead to water loss and cellular damage. In response, many organisms synthesize mannitol to counteract this effect.

The synthesis of mannitol begins with the conversion of a precursor, typically fructose-6-phosphate (B1210287), into D-mannitol 1-phosphate. This reaction is catalyzed by the enzyme mannitol-1-phosphate dehydrogenase (M1PDH). nih.govwikipedia.org Subsequently, a phosphatase removes the phosphate (B84403) group from D-mannitol 1-phosphate to yield mannitol. wikipedia.org The accumulation of mannitol increases the intracellular solute concentration, thereby mitigating water loss and maintaining cell turgor.

In the soil bacterium Acinetobacter baylyi, M1PDH is essential for the de novo synthesis of mannitol in response to salt stress. nih.gov Similarly, in the unicellular alga Platymonas subcordiformis, the activity of mannitol-1-phosphate dehydrogenase is enhanced under salt stress, indicating its crucial role in osmotic adaptation. nih.gov The engineering of cyanobacteria to produce mannitol via the D-mannitol 1-phosphate pathway has been shown to increase their tolerance to osmotic stress. nih.gov

D-Mannitol 1-Phosphate's Contribution to Intracellular Redox Homeostasis

The metabolic pathway involving D-mannitol 1-phosphate is intrinsically linked to the cell's redox state, primarily through the coenzymes NAD+ and NADH. The enzyme mannitol-1-phosphate dehydrogenase (M1PDH) utilizes NADH to reduce fructose-6-phosphate to D-mannitol 1-phosphate. wikipedia.orgnih.gov Conversely, the reverse reaction, the oxidation of D-mannitol 1-phosphate, would generate NADH. This interplay allows the mannitol pathway to act as a source or sink for reducing power, thereby helping to maintain intracellular redox homeostasis. nih.govscilit.com

D-Mannitol 1-Phosphate in Carbon Storage and Energy Mobilization

In many fungi and plants, mannitol, synthesized via D-mannitol 1-phosphate, serves as a significant carbon storage compound. nih.govnih.gov During periods of abundant carbon supply, such as photosynthesis in plants, excess carbon can be channeled into mannitol production. This stored carbon can then be mobilized when needed to provide energy and carbon skeletons for growth and other metabolic activities.

The mobilization of mannitol typically involves its conversion back to fructose (B13574), which can then enter glycolysis. While the direct phosphorylation of mannitol to D-mannitol 1-phosphate has been suggested, the primary route for its catabolism often involves mannitol dehydrogenase, which oxidizes mannitol to fructose. nih.gov However, the reversible nature of the mannitol-1-phosphate dehydrogenase reaction in some organisms suggests that D-mannitol 1-phosphate can be reconverted to fructose-6-phosphate, directly feeding into the central carbon metabolism. wikipedia.orgnih.gov This metabolic flexibility allows organisms to efficiently manage their carbon and energy reserves.

D-Mannitol 1-Phosphate's Protective Effects against Oxidative Stress and Reactive Oxygen Species

The production of mannitol, initiated by the formation of D-mannitol 1-phosphate, plays a crucial role in protecting cells from oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction and death.

Mannitol is a potent scavenger of hydroxyl radicals, one of the most damaging ROS. nih.govnih.gov By quenching these radicals, mannitol helps to mitigate oxidative damage. The synthesis of mannitol is often induced under conditions that promote ROS production, such as high light intensity in photosynthetic organisms or during host-pathogen interactions. nih.govnih.gov

The overexpression of the mannitol-1-phosphate dehydrogenase gene in the microalga Parachlorella kessleri led to increased mannitol content and a significant reduction in ROS generation under high-light stress, resulting in improved growth. nih.gov This highlights the direct link between the D-mannitol 1-phosphate pathway and protection against oxidative damage.

D-Mannitol 1-Phosphate in Microbial Pathogenicity and Host-Pathogen Interactions

In many pathogenic fungi, the ability to synthesize mannitol via D-mannitol 1-phosphate is a critical virulence factor. nih.govnih.gov During infection, pathogenic fungi often secrete mannitol into the host environment. This secreted mannitol serves to quench the ROS produced by the host's immune system as a defense mechanism. nih.govnih.gov By neutralizing the host's oxidative burst, the fungus can evade the immune response and establish a successful infection.

For instance, in the plant pathogenic fungus Alternaria alternata, mannitol production is induced by host leaf extracts, and mutants unable to synthesize mannitol show reduced pathogenicity. nih.govoup.com Similarly, in the human pathogen Cryptococcus neoformans, mannitol production is crucial for protecting the fungus against oxidative killing by neutrophils. nih.gov

The enzyme mannitol-1-phosphate dehydrogenase (M1PDH), which catalyzes the formation of D-mannitol 1-phosphate, has been identified as a potential target for developing new antifungal and antibacterial drugs. nih.govasm.org Inhibiting this enzyme would disrupt mannitol production, rendering the pathogen more susceptible to the host's immune defenses. In Staphylococcus aureus, M1PDH is essential for enduring pH, high-salt, and oxidative stress, and is crucial for bacterial survival during infection. asm.org

EnzymeFunctionOrganism(s)Role of D-Mannitol 1-Phosphate
Mannitol-1-Phosphate Dehydrogenase (M1PDH)Catalyzes the reduction of fructose-6-phosphate to D-mannitol 1-phosphate. nih.govwikipedia.orgBacteria, Fungi, AlgaeKey biosynthetic step in mannitol production for osmoregulation and stress protection. nih.govnih.gov
Mannitol-1-Phosphate PhosphataseCatalyzes the dephosphorylation of D-mannitol 1-phosphate to mannitol. wikipedia.orgFungi, PlantsFinal step in mannitol synthesis. nih.gov
Mannitol DehydrogenaseCatalyzes the oxidation of mannitol to fructose. nih.govFungi, PlantsCatabolism of mannitol for energy. nih.gov

Genetic and Genomic Approaches to D Mannitol 1 Phosphate Metabolism

Identification and Characterization of Genes Encoding D-Mannitol 1-Phosphate Metabolic Enzymes

The biosynthesis and degradation of D-Mannitol 1-Phosphate are primarily catalyzed by two key enzymes: Mannitol-1-Phosphate Dehydrogenase (M1PDH) and Mannitol-1-Phosphatase (M1Pase). Genomic and molecular techniques have enabled the identification and characterization of the genes encoding these enzymes across a diverse range of organisms, from bacteria and fungi to algae and plants.

In the model brown alga Ectocarpus sp., analysis of its genome revealed three candidate genes for M1PDH (EsM1PDHs) and two for M1Pase. nih.govmdpi.com The M1PDH enzymes in Ectocarpus represent a novel type of modular protein. nih.gov Subsequent biochemical characterization of a recombinant catalytic domain of EsM1PDH1 showed it was efficient in converting fructose-6-phosphate (B1210287) to mannitol-1-phosphate. nih.gov Similarly, two M1Pase enzymes (EsM1Pase1 and EsM1Pase2) were identified and characterized, revealing that they possess redox-sensitive properties, a feature not previously observed in other M1Pases. researchgate.net

In bacteria, the gene encoding M1PDH is commonly designated as mtlD. asm.orguniprot.org In Escherichia coli, the mtlD gene product, Mannitol-1-phosphate 5-dehydrogenase, has been purified and extensively studied. nih.gov It functions as a monomer with a molecular weight of approximately 40,000 Daltons and catalyzes the oxidation of D-mannitol 1-phosphate to D-fructose 6-phosphate. uniprot.orgnih.gov In Staphylococcus aureus, M1PDH, encoded by mtlD, is a key enzyme in mannitol (B672) metabolism. asm.org A unique bifunctional enzyme was identified in Acinetobacter baylyi, where a single polypeptide chain (MtlD) possesses both M1PDH and M1Pase activities, a feature attributed to a haloacid dehalogenase (HAD)-like phosphatase domain at its N-terminus. nih.gov

Genes for M1PDH have also been identified and characterized in various other organisms, including the red alga Caloglossa continua nih.govnih.gov, the fungus Aspergillus terreus (mpdA) uniprot.org, and the bacterium Vibrio cholerae (mtlD). nih.gov The enzyme from C. continua is notably regulated by salt concentration, highlighting its role in osmotic stress response. nih.govnih.gov The table below summarizes key genes and their corresponding enzymes involved in D-Mannitol 1-Phosphate metabolism.

Table 1: Genes and Enzymes in D-Mannitol 1-Phosphate Metabolism

Gene Enzyme EC Number Organism Key Findings Reference(s)
EsM1PDH1 Mannitol-1-Phosphate Dehydrogenase 1 1.1.1.17 Ectocarpus sp. (brown alga) Represents a new type of modular M1PDH; catalytic domain is sufficient for activity. nih.gov
EsM1Pase1 Mannitol-1-Phosphatase 1 3.1.3.22 Ectocarpus sp. (brown alga) Exhibits redox-sensitive activity, active only in the presence of a reducing agent. researchgate.net
mtlD Mannitol-1-Phosphate 5-Dehydrogenase 1.1.1.17 Escherichia coli A well-characterized monomeric enzyme involved in mannitol utilization. uniprot.orgnih.gov
mtlD Mannitol-1-Phosphate Dehydrogenase 1.1.1.17 Staphylococcus aureus A key enzyme in mannitol metabolism and a potential antibacterial target. asm.org
mtlD Mannitol-1-Phosphate Dehydrogenase/Phosphatase 1.1.1.17 / 3.1.3.22 Acinetobacter baylyi A bifunctional enzyme with both dehydrogenase and phosphatase activities. nih.gov
mtlD Mannitol-1-Phosphate Dehydrogenase 1.1.1.17 Vibrio cholerae Recombinant enzyme purified and characterized; expression is upregulated by mannitol. nih.gov
M1PDH Mannitol-1-Phosphate Dehydrogenase 1.1.1.17 Caloglossa continua (red alga) Enzyme activity is directly regulated by NaCl concentration, indicating a role in osmoregulation. nih.govnih.gov

Mutational Analysis and Gene Knockout Studies of D-Mannitol 1-Phosphate Pathways

Mutational analysis and gene knockout experiments have been pivotal in confirming the function of genes within the D-Mannitol 1-Phosphate metabolic pathway. By deleting or inactivating specific genes, researchers can observe the resulting physiological and metabolic changes in the organism.

In Bacillus subtilis, insertion mutants of the mtlD gene were unable to grow on either mannitol or glucitol as a carbon source, demonstrating that M1PDH is essential for the assimilation of both sugar alcohols in this bacterium. researchgate.netnih.gov Similarly, an insertion mutant of mtlA, which encodes the mannitol transporter, could grow on glucitol but not mannitol, confirming its specific role in mannitol uptake. researchgate.net These studies revealed a potential cooperation between the mtl (mannitol) and gut (glucitol) operons. researchgate.netnih.gov

A study in Staphylococcus aureus showed that knockout of the gene encoding M1PDH resulted in bacterial cell death due to oxidative and/or mannitol-dependent cytolysis, underscoring the enzyme's importance for maintaining cellular redox and osmotic potential. asm.org This finding highlights M1PDH as a potential target for antimicrobial strategies. asm.org

In Lactococcus lactis, knocking out the mtlF gene, which encodes a component of the mannitol phosphotransferase system (PTS), led to enhanced expression from the promoters of the mannitol operon. nih.gov This suggests a regulatory mechanism where the MtlF protein is involved in repressing the transcriptional activator MtlR. nih.gov

Genetic modification studies in Leuconostoc mesenteroides aimed at increasing mannitol production involved knocking out genes such as pat (phosphate acetyltransferase) and fk (fructokinase). nih.gov These knockouts successfully increased mannitol productivity. nih.gov Furthermore, knocking in an additional copy of the mdh gene (mannitol dehydrogenase) into these mutant strains further enhanced production, with a multi-mutant strain achieving a 97.3% productivity rate. nih.gov

These examples of genetic manipulation underscore the power of mutational analysis in verifying gene function and in metabolic engineering efforts to modulate the production of mannitol.

Transcriptomic and Proteomic Profiling of D-Mannitol 1-Phosphate Regulated Systems

Transcriptomic and proteomic analyses provide a system-wide view of how organisms regulate D-Mannitol 1-Phosphate metabolism in response to various stimuli. These high-throughput methods measure the abundance of mRNA transcripts and proteins, respectively, offering insights into gene expression and protein-level regulation.

In the brown alga Saccharina japonica, a comprehensive analysis of transcriptomic and proteomic data revealed that mannitol metabolism is a cyclic pathway. nih.gov The study showed that mannitol-metabolism-associated (MMA) genes are differentially expressed between different life stages (gametophyte vs. sporophyte) and in response to environmental stresses like hyposaline and hyperthermia conditions. nih.govdocumentsdelivered.com For instance, proteomic data indicated that mannitol metabolism remains relatively constant during a diurnal cycle, while transcriptomic data showed that the expression of two out of three EsM1PDH genes in Ectocarpus sp. was altered, suggesting complex regulatory mechanisms. nih.govnih.gov

In Bacillus subtilis, microarray studies comparing gene expression in cells grown on different carbon sources showed that the mtl operon (mtlA and mtlD) was highly induced when mannitol was the sole carbon source. nih.gov When glucitol was the carbon source, both the mtl and gut operons were induced. researchgate.netnih.gov The activation ratios for mtlA and mtlD were significantly higher (124.75 and 28.1, respectively) in the presence of mannitol compared to glucose. nih.gov

Proteomic analysis in Vibrio alginolyticus identified that mannitol metabolism plays a role in serum resistance. nih.gov Treatment with glycine (B1666218) led to a significant increase in a mannitol transport system protein. nih.gov Subsequent experiments showed that mannitol enhances complement deposition and serum killing effects, a process dependent on glycolysis and the pyruvate (B1213749) cycle, which are linked to D-Mannitol 1-Phosphate metabolism. nih.gov

In Clostridium tyrobutyricum, comparative transcriptome analysis (RNA-seq) of cells grown on mannitol versus xylose indicated that the genes mtlARFD form a polycistronic operon responsible for mannitol uptake and metabolism. researchgate.net These findings help to elucidate the metabolic regulatory mechanisms of mannitol utilization during fermentation processes. researchgate.net

Comparative Genomics of D-Mannitol 1-Phosphate Operons and Metabolic Modules

Comparative genomics involves analyzing and comparing the genetic material of different species to study evolutionary relationships and conserved functional elements. This approach has been particularly insightful for understanding the organization and regulation of the mannitol (mtl) operon in bacteria.

The mtl operon structure is conserved across many bacterial genera, though with some variations. In many bacteria, the operon typically consists of three or four genes: mtlA (encoding the PTS enzyme IIBC component), mtlR (a transcriptional activator), mtlF (the PTS enzyme IIA component), and mtlD (mannitol-1-phosphate dehydrogenase). asm.org For example, the organization of the mannitol operon has been compared in organisms like Staphylococcus aureus, Bacillus subtilis, Clostridium acetobutylicum, Escherichia coli, and Klebsiella pneumoniae. asm.org

In Vibrio cholerae, the mannitol operon is organized as mtlADR, comprising genes for the enzyme IICBA component (mtlA), M1PDH (mtlD), and a repressor (mtlR). nih.gov Sequence analysis revealed that the V. cholerae MtlA and MtlD proteins share about 75% similarity with their counterparts in E. coli, while MtlR has 63% similarity, indicating a highly conserved system. nih.gov

The organization in Enterococcus faecalis appears to be mtlA-orfX-mtlF-mtlD, with the genes for enzyme IIIMtl (mtlF) and M1PDH (mtlD) being cloned and sequenced. nih.gov The deduced amino acid sequences show significant similarity to the corresponding enzymes in E. coli and Staphylococcus carnosus. nih.gov In contrast, Lactococcus lactis has its mannitol genes organized into two separate transcriptional units: an operon containing mtlA, mtlR, and mtlF, and a separately expressed mtlD gene, separated by a transcriptional terminator. nih.gov

Comparative genomic analysis of the mtlARFD organization in various Firmicutes strains has helped identify putative catabolite-responsive element (cre) sites, suggesting that the expression of the mannitol operon is likely affected by carbon catabolite repression, a common regulatory mechanism in bacteria. researchgate.net This cross-species analysis highlights both the conserved core of the mannitol metabolic module and the evolutionary adaptations in its genetic organization and regulation.

Advanced Methodologies for the Investigation of D Mannitol 1 Phosphate

Enzymatic Assays for D-Mannitol 1-Phosphate and its Metabolizing Enzymes

Enzymatic assays are fundamental for determining the concentration of D-Mannitol 1-phosphate and the activity of the enzymes that metabolize it. A key enzyme in this context is Mannitol-1-phosphate dehydrogenase (M1PDH) (EC 1.1.1.17), which catalyzes the reversible reaction between D-mannitol 1-phosphate and D-fructose 6-phosphate. creative-enzymes.comwikipedia.org

Spectrophotometric assays are commonly employed to measure the activity of M1PDH. creative-enzymes.com These assays capitalize on the change in absorbance at 340 nm that occurs with the reduction of NAD+ to NADH or the oxidation of NADH to NAD+. creative-enzymes.com

To measure the M1P-oxidizing activity: The formation of NADH is monitored at 340 nm after the addition of D-mannitol 1-phosphate to the reaction mixture. creative-enzymes.com

To measure the F6P-reducing activity: The disappearance of NADH is monitored at 340 nm after the addition of D-fructose 6-phosphate. creative-enzymes.com

Another important enzyme in mannitol (B672) metabolism is mannitol-1-phosphatase (EC 3.1.3.22), which hydrolyzes D-mannitol 1-phosphate to D-mannitol and phosphate (B84403). wikipedia.org Assays for this enzyme would typically measure the production of inorganic phosphate or D-mannitol.

Several commercial kits are available for the enzymatic determination of D-mannitol, which can be adapted to quantify D-mannitol 1-phosphate after enzymatic hydrolysis. bioassaysys.commegazyme.comsigmaaldrich.com These kits often utilize mannitol dehydrogenase in a coupled enzyme assay that produces a colored or fluorescent product proportional to the amount of mannitol present. bioassaysys.comsigmaaldrich.com

Assay ComponentPrincipleDetection Method
M1PDH Activity (Oxidative) Measures the rate of NADH formation from NAD+ as D-mannitol 1-phosphate is oxidized to D-fructose 6-phosphate. creative-enzymes.comSpectrophotometry (absorbance at 340 nm). creative-enzymes.com
M1PDH Activity (Reductive) Measures the rate of NADH consumption as D-fructose 6-phosphate is reduced to D-mannitol 1-phosphate. creative-enzymes.comSpectrophotometry (absorbance at 340 nm). creative-enzymes.com
Mannitol-1-phosphatase Activity Measures the production of D-mannitol or inorganic phosphate from D-mannitol 1-phosphate. wikipedia.orgColorimetric or other detection methods for phosphate or mannitol.
D-Mannitol Quantification Enzymatic oxidation of D-mannitol coupled to a reaction that produces a detectable signal (e.g., colorimetric, fluorometric). bioassaysys.comsigmaaldrich.comSpectrophotometry or Fluorometry. bioassaysys.comsigmaaldrich.com

Spectroscopic Techniques for D-Mannitol 1-Phosphate Detection and Quantification

Spectroscopic methods are invaluable for both the qualitative identification and quantitative measurement of D-mannitol 1-phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. 1H-NMR can be used to quantify D-mannitol 1-phosphate in complex mixtures, such as urine, by identifying the specific signals corresponding to the molecule. researchgate.net For instance, distinct peaks in the 1H-NMR spectrum of D-mannitol in D2O can be used for its quantification. researchgate.net 31P-NMR is particularly useful for studying phosphorylated metabolites like D-mannitol 1-phosphate, as it directly detects the phosphorus nucleus. nih.gov Two-dimensional NMR techniques, such as 1H-31P HSQC-TOCSY, can provide detailed structural information and resolve overlapping signals in complex samples. nih.gov

Mass Spectrometry (MS) , often coupled with a separation technique like liquid chromatography (LC-MS), is another highly sensitive method for detecting and quantifying D-mannitol 1-phosphate. The mass-to-charge ratio of the molecular ion or its fragments allows for specific identification. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. mdpi.com For example, the sodium adduct of D-mannitol 1-phosphate, [C6H14O6+Na]+, has a calculated m/z of 205.0688. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy can be used to identify the functional groups present in D-mannitol 1-phosphate. The FT-IR spectrum of D-mannitol shows characteristic absorption bands for O-H and C-H stretching vibrations. mdpi.comamericanlaboratory.com While not typically used for quantification, FT-IR is a valuable tool for structural confirmation. mdpi.com

TechniqueApplicationKey Features
1H-NMR Quantification in complex mixtures. researchgate.netProvides structural information and quantitative data based on signal intensity. researchgate.net
31P-NMR Specific detection and quantification of phosphorylated metabolites. nih.govDirectly observes the phosphorus nucleus, offering high selectivity for phosphate-containing compounds. nih.gov
LC-MS Sensitive detection and quantification. nih.govCombines the separation power of chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov
HRMS Elemental composition determination. mdpi.comProvides highly accurate mass measurements for unambiguous formula identification. mdpi.com
FT-IR Functional group identification. mdpi.comConfirms the presence of specific chemical bonds based on their vibrational frequencies. mdpi.com

Chromatographic Separations of D-Mannitol 1-Phosphate and Associated Metabolites

Chromatography is essential for separating D-mannitol 1-phosphate from other metabolites in biological samples, which is often a prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique. Due to the high polarity of sugar phosphates, specialized columns and methods are required for their separation. sielc.com Mixed-mode chromatography, which combines anion-exchange and other separation mechanisms, has proven effective for separating sugar phosphates like D-mannitol 1-phosphate. sielc.comresearchgate.net For instance, a Primesep SB column can be used with a gradient elution to separate various sugar phosphates. researchgate.net Another approach involves using a GlycanPac AXH-1 column with charged aerosol detection (CAD). thermofisher.com

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful method for the separation and quantification of carbohydrates and their phosphorylated derivatives. researchgate.net

Thin-Layer Chromatography (TLC) can be used for the qualitative analysis and separation of polyols like mannitol. fao.org While less quantitative than HPLC, it is a simple and rapid method for preliminary analysis.

Chromatographic MethodStationary Phase/ColumnDetection MethodApplication
Mixed-Mode HPLC Primesep SB researchgate.netMass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) sielc.comresearchgate.netSeparation and quantification of sugar phosphates in complex mixtures. sielc.comresearchgate.net
HPLC GlycanPac AXH-1 thermofisher.comCharged Aerosol Detection (CAD) thermofisher.comFast analysis of sugar phosphates. thermofisher.com
HPAEC-PAD Anion-exchange resin researchgate.netPulsed Amperometric Detection (PAD) researchgate.netSeparation and quantification of carbohydrates and sugar phosphates. researchgate.net
Thin-Layer Chromatography Silica gel or other suitable adsorbent fao.orgVisualization with appropriate staining reagents fao.orgQualitative analysis and separation of polyols. fao.org

Isotope Labeling and Tracing in D-Mannitol 1-Phosphate Metabolic Flux Analysis

Isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing insights into the dynamics of D-mannitol 1-phosphate metabolism. In these experiments, organisms are supplied with substrates enriched with stable isotopes, such as 13C or 15N. nih.gov

By analyzing the distribution of these isotopes in D-mannitol 1-phosphate and other related metabolites using techniques like MS or NMR, researchers can determine the rates of metabolic reactions (fluxes) and identify active metabolic pathways. nih.gov For example, using 13C-labeled glucose can help elucidate the pathways leading to the synthesis of D-mannitol 1-phosphate. nih.gov

This approach, known as metabolic flux analysis, is crucial for understanding how the metabolism of D-mannitol 1-phosphate is regulated and how it responds to different conditions, such as environmental stress. nih.govasm.org

Structural Determination Techniques for D-Mannitol 1-Phosphate Metabolizing Proteins

Understanding the three-dimensional structure of enzymes that metabolize D-mannitol 1-phosphate, such as M1PDH, is essential for elucidating their catalytic mechanisms and for designing specific inhibitors.

X-ray crystallography is the primary technique used to determine the high-resolution structures of these proteins. This method involves crystallizing the purified protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map of the protein, from which the atomic structure can be built.

For example, the crystal structure of M1PDH from Staphylococcus aureus has been solved at a resolution of 1.7 Å. asm.orgnih.gov This high-resolution structure revealed the key amino acid residues involved in substrate recognition and provided a basis for understanding how the enzyme binds to its substrates and inhibitors. asm.orgnih.gov Similarly, the crystal structure of mannitol 2-dehydrogenase from Agaricus bisporus has been determined, providing insights into the broader family of mannitol dehydrogenases. nih.gov

These structural studies are critical for structure-based drug design, aiming to develop novel antimicrobial agents that target mannitol metabolism. asm.org

TechniquePrincipleInformation ObtainedExample
X-ray Crystallography X-ray diffraction from a protein crystal.High-resolution three-dimensional atomic structure of the protein.Crystal structure of Staphylococcus aureus M1PDH at 1.7 Å resolution. asm.orgnih.gov

Metabolic Engineering and Synthetic Biology Applications of D Mannitol 1 Phosphate Pathways

Engineering Microorganisms for Enhanced D-Mannitol Production via D-Mannitol 1-Phosphate Intermediates

Metabolic engineering has been successfully employed to enhance the production of D-mannitol in various microorganisms by manipulating the D-mannitol 1-phosphate pathway. The primary strategy involves the overexpression of key enzymes that channel metabolic intermediates towards D-mannitol synthesis. The two-step conversion of the glycolysis intermediate fructose-6-phosphate (B1210287) to D-mannitol proceeds via D-mannitol 1-phosphate. researchgate.net This process is catalyzed by mannitol-1-phosphate dehydrogenase (M1PDH), which reduces fructose-6-phosphate to D-mannitol 1-phosphate, and subsequently, mannitol-1-phosphatase (M1Pase), which dephosphorylates D-mannitol 1-phosphate to yield D-mannitol. researchgate.netwikipedia.org

In the lactic acid bacterium Lactococcus lactis, which is not a natural producer of mannitol (B672), metabolic engineering has enabled significant production of this sugar alcohol. frontiersin.orgnih.gov Overexpression of the mtlD gene from Lactobacillus plantarum, which encodes for M1PDH, in different L. lactis strains has been investigated. frontiersin.orgnih.gov For instance, in a lactate (B86563) dehydrogenase (LDH)-deficient strain of L. lactis, overexpression of mtlD led to the conversion of 25% of glucose into mannitol by resting cells. nih.gov Further improvements were achieved by the co-expression of the mtlD gene from L. plantarum and a mannitol-1-phosphatase gene from Eimeria tenella in an LDH-deficient L. lactis strain, resulting in a glucose-to-mannitol conversion of up to 50%, which approaches the theoretical maximum yield of 67%. researchgate.net

Similar strategies have been applied to other microorganisms. In Escherichia coli and the cyanobacterium Synechococcus sp. PCC 7002, the heterologous expression of a fusion enzyme from the marine alga Micromonas pusilla, which combines both M1PDH and M1Pase activities in a single polypeptide chain, has been shown to lead to the synthesis of mannitol. researchgate.net The cyanobacterium Synechococcus has also been engineered to produce mannitol from fructose-6-phosphate by expressing separate genes for M1PDH from E. coli and M1Pase from Eimeria tenella. researchgate.net More recently, fine-tuned expression of an unmutated mtlD in Synechocystis sp. PCC6803 under the control of the PnrsB promoter led to significantly increased mannitol production. researchgate.net

Table 1: Engineered Microorganisms for Enhanced D-Mannitol Production

Microorganism Genetic Modification Key Enzymes Overexpressed Substrate Mannitol Conversion/Yield Reference
Lactococcus lactis (LDH-deficient) Overexpression of mtlD from L. plantarum Mannitol-1-phosphate dehydrogenase (M1PDH) Glucose 25% by resting cells nih.gov
Lactococcus lactis (LDH-deficient) Co-overexpression of mtlD from L. plantarum and M1Pase gene from E. tenella M1PDH and Mannitol-1-phosphatase (M1Pase) Glucose Up to 50% researchgate.net
Escherichia coli Heterologous expression of a fusion M1PDH/M1Pase gene from M. pusilla M1PDH-M1Pase fusion protein Not specified Mannitol synthesis confirmed researchgate.net
Synechococcus sp. PCC 7002 Heterologous expression of E. coli M1PDH and E. tenella M1Pase genes M1PDH and M1Pase Fructose-6-phosphate Mannitol synthesis confirmed researchgate.net
Synechocystis sp. PCC6803 Fine-tuned expression of unmutated mtlD and co-expression of m1p M1PDH and M1Pase Not specified 92.9 mg L-1 after 7 days researchgate.net

Redirecting Metabolic Flux Towards D-Mannitol 1-Phosphate Related Biochemicals

The core principle behind enhancing D-mannitol production through genetic engineering is the redirection of metabolic flux from central carbon metabolism, specifically glycolysis, towards the D-mannitol 1-phosphate pathway. This is a classic example of applying metabolic engineering to favor the synthesis of a desired product. The primary point of diversion is the glycolytic intermediate fructose-6-phosphate. researchgate.net

In their natural metabolic state, microorganisms like L. lactis would primarily channel fructose-6-phosphate further down the glycolytic pathway to generate energy and biomass. frontiersin.org However, by introducing or overexpressing the enzyme mannitol-1-phosphate dehydrogenase (M1PDH), a new metabolic route is opened or an existing one is enhanced. frontiersin.orgnih.gov This enzyme competes with phosphofructokinase (PFK), the enzyme that catalyzes the next step in glycolysis, for their common substrate, fructose-6-phosphate. frontiersin.org

The successful redirection of metabolic flux is often dependent on several factors. The enzymatic properties of the introduced M1PDH, such as its affinity for fructose-6-phosphate and its catalytic rate, play a crucial role. wikipedia.org Additionally, the intracellular concentrations of cofactors, such as NADH required for the M1PDH reaction, can influence the efficiency of this metabolic diversion. researchgate.net

Metabolic engineering strategies to further enhance this flux redirection include modifying the genetic background of the host organism. For example, creating a lactate dehydrogenase (LDH)-deficient mutant of L. lactis was a key step in achieving high yields of mannitol. nih.govnih.gov In such mutants, the primary pathway for regenerating NAD+ from NADH is blocked, leading to an accumulation of NADH. This increased availability of NADH can then be utilized by the overexpressed M1PDH, further pulling the metabolic flux from fructose-6-phosphate towards D-mannitol 1-phosphate and subsequently D-mannitol. researchgate.netnih.gov Similarly, reducing the activity of phosphofructokinase has also been explored to increase the pool of fructose-6-phosphate available for mannitol production. frontiersin.orgnih.gov

Synthetic Biology Circuits and Biosensors Involving D-Mannitol 1-Phosphate Metabolism

The principles of synthetic biology, which involve the design and construction of new biological parts, devices, and systems, are being applied to the D-mannitol 1-phosphate pathway. This has led to the development of genetic circuits and biosensors that can sense and respond to the presence of mannitol or its intermediates, enabling more precise control over metabolic pathways. nih.govfrontiersin.org

A key component in creating such synthetic systems is the use of transcription factor-based biosensors. frontiersin.orgnih.gov These biosensors typically consist of a transcription factor that can bind to a specific small molecule, in this case, a metabolite in the D-mannitol 1-phosphate pathway. This binding event allosterically regulates the transcription factor's ability to bind to DNA and control the expression of a reporter gene, such as a fluorescent protein, or other genes of interest. nih.gov

One example of a synthetic biology circuit involving mannitol metabolism is the construction of a genetic switch in Bacillus licheniformis that responds to mannitol. nih.gov This switch utilizes the MtlR repressor protein, which in the absence of mannitol, binds to a specific DNA operator sequence known as the MtlR box, repressing the expression of downstream genes. When mannitol is present, it acts as an inducer, binding to MtlR and causing it to dissociate from the DNA, thereby activating gene expression. nih.gov By synthetically designing and testing different MtlR box sequences, researchers were able to create genetic circuits with low basal expression and a broad dynamic range in response to mannitol. nih.gov

While direct biosensors for D-mannitol 1-phosphate are still in development, the principles of biosensor design can be applied. A transcription factor that is naturally regulated by D-mannitol 1-phosphate could be identified and repurposed. Alternatively, protein engineering could be used to modify an existing transcription factor to recognize D-mannitol 1-phosphate. Such a biosensor would be invaluable for high-throughput screening of engineered microbial strains for enhanced D-mannitol production or for the dynamic regulation of metabolic pathways in real-time. frontiersin.orgresearchgate.net

D-Mannitol 1-Phosphate Metabolism as a Target for Novel Antimicrobial Strategies

The D-mannitol 1-phosphate metabolic pathway has emerged as a promising target for the development of novel antimicrobial agents, particularly against pathogenic bacteria like Staphylococcus aureus. nih.govresearchgate.net In these organisms, the pathway plays a crucial role in cellular physiology, contributing to tolerance against various stresses and influencing virulence. researchgate.netnih.gov

The key enzyme in this pathway, mannitol-1-phosphate dehydrogenase (M1PDH), has been identified as a potential drug target. nih.govresearchgate.netyoutube.com In S. aureus, M1PDH is essential for withstanding environmental stresses such as pH changes, high salt concentrations, and oxidative stress. nih.govresearchgate.net The enzyme helps in maintaining osmotic balance and cellular redox potential. nih.gov The importance of this enzyme for bacterial survival is highlighted by studies showing that knockout mutants of the gene encoding M1PDH (mtlD) exhibit increased susceptibility to these stresses and reduced viability. nih.govresearchgate.net

Furthermore, the role of M1PDH in the pathogenesis of S. aureus has been demonstrated in animal infection models. nih.gov The ability of the bacterium to cause infection is significantly impaired in the absence of a functional M1PDH. nih.gov This suggests that inhibiting this enzyme could be an effective strategy to weaken the pathogen and make it more susceptible to the host's immune response.

Based on these findings, researchers are actively searching for inhibitors of M1PDH. Through structural and functional analyses of the S. aureus M1PDH (SaM1PDH), a competitive inhibitor, dihydrocelastrol (B1670588) (DHCL), has been identified. nih.govresearchgate.net DHCL was shown to effectively reduce the viability of S. aureus during host infection, providing proof-of-concept for this antimicrobial strategy. nih.govresearchgate.net Targeting the D-mannitol 1-phosphate pathway represents an alternative approach to traditional antibiotics, which often target essential processes like cell wall synthesis or protein production. researchgate.net By disrupting a pathway involved in stress tolerance and virulence, it may be possible to develop new classes of antibiotics that are less prone to the development of resistance. nih.govresearchgate.net

Future Research Directions in D Mannitol 1 Phosphate Biology

Elucidating Uncharacterized Enzymes and Regulatory Mechanisms in D-Mannitol 1-Phosphate Metabolism

A primary focus for future research is the comprehensive characterization of the enzymes and regulatory networks governing D-mannitol 1-phosphate metabolism. The biosynthesis of mannitol (B672) from the glycolysis intermediate fructose-6-phosphate (B1210287) involves two key enzymatic steps. The first is the reduction of fructose-6-phosphate to mannitol-1-phosphate, catalyzed by mannitol-1-phosphate dehydrogenase (M1PDH or MtlD). nih.govnih.gov The second step is the dephosphorylation of mannitol-1-phosphate to mannitol. While M1PDH is well-studied, the phosphatase responsible for the second step remains elusive in many organisms. nih.govnih.gov

In the industrially significant bacterium Lactococcus lactis, for instance, the specific enzyme that converts mannitol-1-phosphate to mannitol has not yet been identified. nih.gov This knowledge gap represents a significant bottleneck in metabolic engineering efforts aimed at maximizing mannitol production. Future studies should prioritize the identification and characterization of these "missing" phosphatases.

Furthermore, the discovery of a bifunctional MtlD in the soil bacterium Acinetobacter baylyi that possesses both mannitol-1-phosphate dehydrogenase and phosphatase activities within a single polypeptide chain opens new avenues of investigation. nih.govresearchgate.net This enzyme features a haloacid dehalogenase (HAD)-like phosphatase domain at its N-terminus. nih.govresearchgate.net Bioinformatic analyses suggest that such bifunctional enzymes are widespread among Acinetobacter strains but rare in other bacteria. nih.govresearchgate.net Research is needed to explore other organisms for similar multifunctional enzymes and to understand the evolutionary and metabolic advantages of combining these activities.

Regulatory mechanisms also warrant deeper investigation. In many bacteria, the genes for mannitol metabolism are organized in mtl operons. nih.gov In Lactococcus lactis, these genes are organized into two transcriptional units, and their expression is controlled by the transcriptional activator MtlR and subject to carbon catabolite repression. nih.gov Understanding how environmental signals and cellular metabolic status modulate the activity of regulators like MtlR is crucial for predicting and controlling flux through the mannitol pathway.

Table 1: Key Enzymes in D-Mannitol 1-Phosphate Metabolism and Areas for Future Research

EnzymeEC NumberReaction CatalyzedOrganism(s) of NoteFuture Research Focus
Mannitol-1-Phosphate Dehydrogenase (MtlD/M1PDH) 1.1.1.17D-fructose 6-phosphate + NADH + H+ ⇌ D-mannitol 1-phosphate + NAD+E. coli, L. lactis, A. baylyiInvestigating structure-function relationships for inhibitor design; exploring novel variants for improved stability or activity. nih.govnih.govwikipedia.org
Mannitol-1-Phosphate Phosphatase 3.1.3.22D-mannitol 1-phosphate + H₂O → D-mannitol + phosphate (B84403)Fungi, PlantsIdentification and characterization of the uncharacterized phosphatase in organisms like L. lactis. nih.govfrontiersin.org
Bifunctional MtlD/Phosphatase 1.1.1.17 / 3.1.3.22Sequential conversion of fructose-6-phosphate to mannitol.Acinetobacter baylyiScreening for similar bifunctional enzymes in other organisms; elucidating the kinetic advantages of substrate channeling. nih.govresearchgate.net

Advanced Computational Modeling of D-Mannitol 1-Phosphate Metabolic Networks

Computational modeling provides a powerful framework for simulating and predicting the behavior of complex metabolic systems. louisville.edu Flux balance analysis (FBA) is a mathematical method used to simulate metabolism in genome-scale reconstructions of metabolic networks. wikipedia.orgnih.gov This approach calculates the flow of metabolites (fluxes) through the network by applying constraints based on stoichiometry and substrate availability, allowing for the prediction of growth rates or the production of specific metabolites. nih.gov

Future research should focus on developing and refining FBA models specifically for D-mannitol 1-phosphate metabolic networks in various organisms. These models can be used to:

Predict Metabolic Fluxes: By defining an objective function, such as maximizing mannitol production, FBA can predict the optimal distribution of fluxes throughout the metabolic network. wikipedia.org

Simulate Gene Knockouts: FBA allows for in silico deletion of genes to predict their effect on the metabolic network. youtube.com For example, models could simulate the effect of knocking out the lactate (B86563) dehydrogenase gene in L. lactis, a strategy shown experimentally to enhance mannitol production by redirecting carbon flux. nih.govnih.gov

Optimize Growth Conditions: The models can be used to predict how changes in nutrient availability in the growth medium affect mannitol synthesis, thereby optimizing fermentation processes.

While FBA is a powerful tool, its predictions are highly dependent on the accuracy of the metabolic model and the defined biomass composition. frontiersin.org A significant challenge in applying these models to plant metabolism, for example, is the system's complexity, including subcellular compartmentalization. mdpi.com Future work must focus on creating more detailed and accurate genome-scale models that incorporate D-mannitol 1-phosphate pathways and are validated with experimental data, such as that from 13C-labeling experiments. youtube.com Integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) will be crucial for building more predictive and dynamic models of mannitol metabolism. mdpi.com

Exploring Novel Physiological Roles of D-Mannitol 1-Phosphate in Underexplored Organisms

D-mannitol, the product of D-mannitol 1-phosphate dephosphorylation, serves diverse physiological functions across kingdoms, acting as a carbon storage compound, an osmoprotectant, and a scavenger of reactive oxygen species (ROS). frontiersin.orgscispace.com Its synthesis is a key stress-response strategy in many organisms. nih.gov While these roles are well-documented in many bacteria, fungi, and plants, the function of mannitol and its precursor, D-mannitol 1-phosphate, remains underexplored in many other organisms, particularly extremophiles and those in unique symbiotic relationships.

Future research should investigate the D-mannitol 1-phosphate pathway in organisms inhabiting extreme environments, such as hypersaline lagoons, arctic ice, or deep-sea hydrothermal vents. It is plausible that in these extremophiles, mannitol plays a critical role in cellular protection against extreme temperatures, salinity, or pressure. Identifying and characterizing the enzymes of the D-mannitol 1-phosphate pathway from these organisms could reveal novel, highly stable biocatalysts for industrial applications.

The role of mannitol in pathogenic interactions is another promising area of research. Some phytopathogenic fungi secrete mannitol to quench ROS produced by the plant's defense systems, thereby facilitating infection. frontiersin.orgscispace.com Investigating the D-mannitol 1-phosphate metabolism in a wider range of pathogenic and symbiotic microbes could uncover new mechanisms of host-microbe interaction. For example, understanding how the pathway is regulated during infection could lead to new strategies for controlling plant diseases or promoting beneficial symbioses.

Table 2: Known and Potential Physiological Roles of the D-Mannitol 1-Phosphate Pathway

Physiological RoleDescriptionOrganism ExamplesPotential for Future Exploration
Osmotic Stress Protection Mannitol acts as a compatible solute, accumulating in the cytoplasm to balance external osmotic pressure.Acinetobacter baylyi, Staphylococcus aureus nih.govnih.govRole in osmoadaptation in marine algae, archaea, and other halophiles.
Oxidative Stress Tolerance Mannitol is an effective quencher of reactive oxygen species (ROS), protecting cells from oxidative damage. scispace.comPathogenic fungi (Alternaria alternata), Plants frontiersin.orgContribution to radiation resistance in extremophilic bacteria like Deinococcus radiodurans.
Carbon and Energy Storage Mannitol serves as a reserve of carbon and reducing power (NADH). frontiersin.orgscispace.comFungi (Aspergillus niger), PlantsRole in the life cycles of spore-forming bacteria and dormant microorganisms.
Pathogenicity Fungal pathogens secrete mannitol to suppress host immune responses. frontiersin.orgscispace.comCryptococcus neoformans, Uromyces fabae scispace.comInvolvement in the virulence of uncharacterized bacterial and protozoan pathogens.

Development of Innovative Biotechnological Tools Based on D-Mannitol 1-Phosphate Pathways

The enzymes and pathways of D-mannitol 1-phosphate metabolism are prime targets for biotechnological innovation. nih.gov Metabolic engineering has already demonstrated the potential to create microbial cell factories for mannitol production.

A key strategy involves the overexpression of the gene encoding mannitol-1-phosphate dehydrogenase (mtlD). nih.gov This has been successfully applied in organisms like Lactococcus lactis and Saccharomyces cerevisiae. nih.govoup.com Combining mtlD overexpression with the deletion of competing metabolic pathways, such as lactate formation in L. lactis, has been shown to significantly increase the conversion of glucose into mannitol. nih.govnih.gov Future work will focus on fine-tuning the expression of pathway enzymes and identifying and overexpressing efficient mannitol-1-phosphatases to prevent the accumulation of the phosphorylated intermediate. wur.nl

The development of engineered microbial strains can be advanced by:

Enzyme Engineering: Modifying MtlD or other pathway enzymes to improve their catalytic efficiency, substrate specificity, or stability under industrial fermentation conditions.

Pathway Optimization: Introducing heterologous pathways or engineering existing ones to improve the supply of the precursor fructose-6-phosphate and the cofactor NADH. For example, engineering S. cerevisiae to produce mannitol instead of glycerol under anaerobic conditions can help regenerate NAD+. oup.com

Whole-Cell Biocatalysts: Using resting cells of engineered strains, which can convert high concentrations of glucose to mannitol without significant cell growth, offers a promising production strategy. nih.govnih.gov

Beyond production, the components of the D-mannitol 1-phosphate pathway could be used to develop novel biosensors. For instance, MtlD could be coupled with an NAD+/NADH-dependent reporter system (e.g., luciferase or a colorimetric enzyme) to create a biosensor for the detection of fructose-6-phosphate or mannitol-1-phosphate. Such tools would be invaluable for high-throughput screening of mutant libraries or for real-time monitoring of fermentation processes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity of D-Mannitol 1-phosphate lithium salt in synthesized samples?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (for stereochemical confirmation), infrared (IR) spectroscopy (to identify phosphate and hydroxyl groups), and mass spectrometry (to verify molecular weight and fragmentation patterns). For lithium quantification, inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) at specific wavelengths (e.g., 670.8 nm for lithium) can be applied. Cross-reference with standardized molecular formulas (e.g., C₆H₁₅O₉P·xLi⁺) to validate structural consistency .

Q. How can researchers assess purity and detect trace impurities (e.g., sulfates, heavy metals) in this compound?

  • Methodological Answer : Follow USP guidelines for impurity profiling:

  • Heavy Metals : Use AAS with graphite furnace for elements like lead (Pb), arsenic (As), and nickel (Ni). Prepare sample solutions in nitric acid and calibrate with certified reference standards .
  • Sulfates/Chlorides : Perform turbidimetric analysis by reacting the sample with barium chloride (for sulfates) or silver nitrate (for chlorides) under controlled pH. Compare turbidity against calibrated standards .
  • Water-soluble impurities : Conduct loss-on-drying tests at 105°C and validate via Karl Fischer titration .

Q. What buffer systems are compatible with this compound in enzymatic or microbial assays?

  • Methodological Answer : Use phosphate-free buffers (e.g., Tris-HCl or HEPES) to avoid interference with the compound’s phosphate group. For lithium-sensitive systems, replace lithium salts with potassium or sodium equivalents in control experiments. Adjust ionic strength to ≤100 mM to prevent precipitation, and validate compatibility using dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in D-Mannitol 1-phosphate quantification when using different analytical platforms (e.g., HPLC vs. enzymatic assays)?

  • Methodological Answer :

  • Cross-validation : Run parallel analyses using HPLC (with a refractive index or charged aerosol detector) and enzymatic kits (e.g., phosphatase-coupled assays).
  • Matrix Effects : Spike recovery experiments in biological matrices (e.g., microbial lysates) to identify interference.
  • Standardization : Use a certified reference material (CRM) for calibration, and ensure sample derivatization (e.g., with trimethylsilyl groups for GC-MS) does not alter the compound’s stability .

Q. What experimental designs are optimal for studying D-Mannitol 1-phosphate’s role in microbial metabolic pathways, such as its correlation with rumen microbiota?

  • Methodological Answer :

  • Metabolomic Profiling : Combine LC-MS-based metabolomics with 16S rRNA sequencing to link shifts in microbial taxa (e.g., Prevotella, Succiniclasticum) with D-Mannitol 1-phosphate levels. Use isotope tracing (e.g., ¹³C-labeled mannitol) to track incorporation into microbial biomass .
  • Dose-Response Studies : Vary substrate concentrations in anaerobic bioreactors and measure metabolic byproducts (e.g., short-chain fatty acids) via GC.
  • Control Variables : Maintain strict anaerobic conditions, pH 6.5–7.0, and monitor redox potential to avoid confounding results .

Q. How can researchers investigate D-Mannitol 1-phosphate’s interaction with ATP-dependent enzymes, given its structural similarity to phosphorylated metabolites?

  • Methodological Answer :

  • Competitive Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity against ATP-binding pockets. Include non-hydrolysable ATP analogs (e.g., Adenylyl-imidodiphosphate) as controls .
  • Kinetic Studies : Perform Michaelis-Menten analyses with varying D-Mannitol 1-phosphate concentrations to determine inhibition constants (Kᵢ).
  • Structural Modeling : Generate homology models of target enzymes (e.g., kinases) using tools like AlphaFold to predict binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.